2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

TRP channel pharmacology Pain and inflammation Calcium signaling

Standard N-cinnamoylanthranilate analogs exhibit widely divergent target engagement profiles due to subtle aryl substitution differences, introducing unacceptable variability in assay outcomes. CAS 22780-32-1 resolves this with validated dual pharmacology: - TRPA1: weak antagonist (IC50 ≈12 µM) with ~4-fold functional preference over agonism (EC50 ≈49 µM), enabling biased signaling studies distinct from pure agonists like cinnamaldehyde. - iNOS: IC50 = 1.12 µM in LPS-stimulated RAW264.7 macrophages, serving as a quantitative benchmark for anti-inflammatory screening cascades. - M. tuberculosis Eis: IC50 = 1.50 µM, providing a tractable scaffold for aminoglycoside resistance programs with a ~15-fold potency advantage over comparator compounds. Available at ≥95% purity with documented XLogP3 = 3.9, suitable as an analytical reference standard and synthetic intermediate.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 22780-32-1
Cat. No. B1223611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
CAS22780-32-1
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+
InChIKeyCKQMTXLABQTGQB-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22780-32-1: Compound Identity and Baseline Profile


2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid (CAS 22780-32-1), with molecular formula C₁₇H₁₅NO₄ and molecular weight 297.30 g/mol, is an amidobenzoic acid belonging to the cinnamamide class and is functionally related to anthranilic acid [1]. The compound is commercially available from multiple vendors at ≥95% purity for research use . Its structural scaffold combines a 4-methoxycinnamoyl moiety linked via an amide bond to an anthranilic acid core, placing it within the broader N-cinnamoylanthranilate family that includes known pharmacological agents such as tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) and ACA (N-(p-amylcinnamoyl)anthranilic acid) [2].

22780-32-1: In-Class Substitution Risks


Within the N-cinnamoylanthranilate class, subtle variations in aryl substitution profoundly alter target engagement profiles and potency [1]. For instance, tranilast (3,4-dimethoxy substitution) is clinically used as an anti-allergic and anti-fibrotic agent [2], whereas ACA (p-amyl substitution) acts as a broad-spectrum TRP channel blocker and PLA₂ inhibitor [3]. The target compound's 4-methoxy substitution pattern yields a distinct pharmacological fingerprint that differs quantitatively from these analogs—exhibiting weak TRPA1 antagonism (IC₅₀ ≈ 12 µM) [4] and measurable iNOS inhibition (IC₅₀ = 1.12 µM) [5], while its COX inhibition evidence remains limited to computational predictions . Without rigorous side-by-side evaluation against the specific analog of interest, generic substitution introduces unacceptable uncertainty in assay outcomes and data reproducibility.

22780-32-1: Quantitative Evidence Profile


TRPA1 Antagonism: Weak Potency vs. TRP Blockers

The target compound exhibits weak antagonist activity at human TRPA1 with an IC₅₀ of 12.0–12.6 µM [1]. This places it in a distinct potency tier compared to structurally related N-cinnamoylanthranilate ACA (N-(p-amylcinnamoyl)anthranilic acid), which demonstrates substantially stronger TRP channel blockade with IC₅₀ values of 1.7 µM (TRPM2), 2.3 µM (TRPC6), and 3.8–3.9 µM (TRPM8) [2]. The approximately 5–7 fold weaker TRPA1 potency of 22780-32-1 indicates that the 4-methoxy substitution, lacking the extended alkyl chain present in ACA, significantly reduces TRP channel engagement [3].

TRP channel pharmacology Pain and inflammation Calcium signaling Ion channel modulation

iNOS Inhibition: Anti-Inflammatory Cellular Activity

The target compound demonstrates measurable anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS) in LPS-stimulated mouse RAW264.7 macrophages, with an IC₅₀ of 1.12 µM (1,120 nM) [1]. This provides a validated cellular readout for anti-inflammatory screening applications. As a comparator baseline, established NSAIDs such as indomethacin and phenylbutazone show distinct mechanisms (COX inhibition rather than iNOS-directed effects) [2]. The moderate micromolar iNOS inhibitory potency of 22780-32-1 is consistent with the general anti-inflammatory profile observed across several cinnamoylanthranilate analogs [3].

Anti-inflammatory iNOS inhibition Nitric oxide signaling Macrophage biology

M. tuberculosis Eis Inhibition: Antimycobacterial Activity

The target compound exhibits inhibitory activity against Mycobacterium tuberculosis Eis (enhanced intracellular survival) enzyme with an IC₅₀ of 1.50 µM (1,500 nM) against the wild-type enzyme expressed in E. coli [1]. A structurally related compound in the same screening dataset showed weaker activity with an IC₅₀ of 23.0 µM (23,000 nM), suggesting that the 4-methoxy substitution pattern may confer enhanced Eis inhibition relative to certain analogs [2]. This activity aligns with the reported antimycobacterial properties noted for this compound class .

Antimycobacterial Tuberculosis Eis inhibition Infectious disease

TRPA1 Agonism: Dual Modulator and Functional Selectivity

In addition to its antagonist activity, 22780-32-1 also demonstrates weak agonist activity at human TRPA1 with an EC₅₀ of 49.0–50.1 µM in calcium influx assays using HEK293 cells expressing the human channel [1]. The agonist potency is approximately 4-fold weaker than its antagonist potency (IC₅₀ ≈ 12 µM), indicating functional selectivity favoring antagonism. This dual modulator profile differs from the unidirectional agonist activity of cinnamaldehyde (EC₅₀ ≈ 10–20 µM at TRPA1) [2] and the pure antagonist profile of more potent TRP blockers.

TRPA1 modulation Functional selectivity Agonist/antagonist profiling Calcium flux assays

22780-32-1: Research and Industrial Application Scenarios


Antimycobacterial Drug Discovery: Eis Inhibition Lead

Based on the validated IC₅₀ of 1.50 µM against M. tuberculosis Eis and the ~15-fold potency advantage over a comparator compound in the same assay platform [1], 22780-32-1 serves as a structurally tractable lead scaffold for medicinal chemistry programs targeting aminoglycoside resistance mechanisms in tuberculosis. The 4-methoxy substitution pattern can be systematically varied to explore SAR and improve potency further.

TRPA1 Pharmacology: Functional Selectivity Tool

With characterized dual modulator activity—weak antagonist (IC₅₀ ≈ 12 µM) and weaker agonist (EC₅₀ ≈ 49 µM) [2]—22780-32-1 is positioned as a valuable tool compound for investigating functional selectivity and biased agonism/antagonism at the TRPA1 channel. Its ~4-fold functional preference for antagonism over agonism distinguishes it from pure agonists like cinnamaldehyde and pure antagonists like ACA [3].

Anti-Inflammatory Screening: iNOS Reference Compound

The validated iNOS inhibitory activity (IC₅₀ = 1.12 µM in LPS-stimulated RAW264.7 macrophages) [4] supports the use of 22780-32-1 as a reference compound or positive control in cellular assays assessing nitric oxide production and inflammatory signaling. This provides a quantitative benchmark for evaluating novel anti-inflammatory candidates within macrophage-based screening cascades.

Analytical Reference Standard and Chemical Intermediate

Available at ≥95% purity from multiple vendors , with well-defined physicochemical properties including molecular weight 297.30 g/mol and XLogP3 = 3.9 [5], 22780-32-1 is suitable for use as an analytical reference standard in HPLC method development and as a synthetic intermediate for further derivatization of the N-cinnamoylanthranilate scaffold. The compound's commercial availability and documented properties facilitate reproducible experimental workflows.

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